ethyl N-(4-aminocyclohexyl)carbamate
Overview
Description
Ethyl N-(4-aminocyclohexyl)carbamate is a chemical compound with the molecular formula C9H18N2O2 . It is also known as ethyl 4-aminocyclohexylcarbamate . The compound has a molecular weight of 186.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h7-8H,2-6,10H2,1H3,(H,11,12) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Carbamates, including this compound, can be formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Physical and Chemical Properties Analysis
This compound is a solid compound . The compound should be stored at room temperature .Scientific Research Applications
Carcinogenicity and Health Concerns
Research has highlighted the carcinogenic potential of ethyl carbamate, prompting investigation into its presence in alcoholic beverages and fermented foods. Ethyl carbamate has been classified as a Group 2A carcinogen, indicating it is probably carcinogenic to humans. This classification has led to increased scrutiny and research into its formation, detection, and mitigation in food and beverage products (Baan et al., 2007).
Analytical Detection
Developing sensitive and specific methods for detecting ethyl carbamate in food and beverage matrices is a key area of research. Techniques such as indirect ELISA, gas chromatography-mass spectrometry (GC-MS), and solid-phase microextraction (SPME) have been employed to detect and quantify ethyl carbamate levels, highlighting the importance of analytical chemistry in monitoring and controlling its presence (Luo et al., 2017).
Formation Mechanisms and Mitigation Strategies
Understanding the chemical mechanisms behind ethyl carbamate formation in foods and beverages is crucial for developing effective mitigation strategies. Research has explored the pathways of ethyl carbamate formation, including the role of fermentation, and has investigated various methods to reduce its levels, such as enzymatic treatment and changes in production processes (Weber & Sharypov, 2009).
Potential Applications in Drug Delivery
The exploration of carbamate compounds, including ethyl carbamate derivatives, extends to the field of medicinal chemistry. Carbamates have been investigated as prodrugs and in drug delivery systems, where their chemical properties are utilized to improve drug solubility, stability, and pharmacokinetics. These studies underline the versatility and potential pharmaceutical applications of carbamate chemistry (Saari et al., 1990).
Safety and Hazards
Ethyl N-(4-aminocyclohexyl)carbamate is classified as a hazardous substance . It has been assigned the signal word “Warning” and is associated with hazard statements H317 and H319 . These statements indicate that the compound may cause an allergic skin reaction (H317) and serious eye irritation (H319) .
Properties
IUPAC Name |
ethyl N-(4-aminocyclohexyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h7-8H,2-6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKQEBBQETXXLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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